molecular formula C16H20O6 B8406263 Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate

Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate

Cat. No. B8406263
M. Wt: 308.33 g/mol
InChI Key: CPFOCYUUGBKDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate is a useful research compound. Its molecular formula is C16H20O6 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanedioate

InChI

InChI=1S/C16H20O6/c1-16(2,3)22-13(17)11-8-6-10(7-9-11)12(14(18)20-4)15(19)21-5/h6-9,12H,1-5H3

InChI Key

CPFOCYUUGBKDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-bromobenzoate (10.07 g, 39.2 mmol), K3PO4 (20.19 g, 95 mmol), and dimethyl malonate (4.50 mL, 39.2 mmol) was added toluene (69 mL), Pd2(dba)3 (975 mg, 1.08 mmol), and P(tert-Bu)3 (12.8 mL, 10% wt. in hexanes, 4.3 mmol). The reaction mixture was degassed and heated to 85° C. After 2 d, the reaction mixture was diluted with ethyl acetate, washed with water (1×), brine (1 x), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (5% to 20% ethyl acetate in hexanes) gave dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate as a low melting white solid: 1H NMR (600 MHz, CDCl3) δ 7.98 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 4.70 (s, 1H), 3.76 (s, 6H), 1.58 (s, 9H); ESIMS calcd 331.1 (M++Na), found 331.1 (M++Na).
Quantity
10.07 g
Type
reactant
Reaction Step One
Name
Quantity
20.19 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
975 mg
Type
catalyst
Reaction Step Two
Quantity
69 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethyl malonate (4.24 g, 32.1 mmol), K3PO4 (18.57 g, 88.0 mmol), and tert-butyl-4-bromobenzoate (7.50 g, 29.2 mmol) were placed in a dry 500 mL flask under N2. Bis(tri-t-butylphosphine)palladium(0) (745 mg, 1.46 mmol) and toluene (100 mL) were added, and the slurry was degassed with N2 for 20 minutes. The reaction was subsequently stirred at 80° C. overnight. The slurry was cooled, diluted with water, and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), and evaporated. Flash chromatography (0-25% EtOAc/hexanes) afforded dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 7.96 (d, J=8.5 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 4.68 (s, 1H), 3.73 (s, 6H), 1.56 (s, 9H). MS: cal'd 331 (MNa+), exp 331 (MNa+).
Quantity
4.24 g
Type
reactant
Reaction Step One
Name
Quantity
18.57 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
745 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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